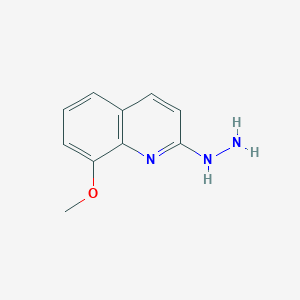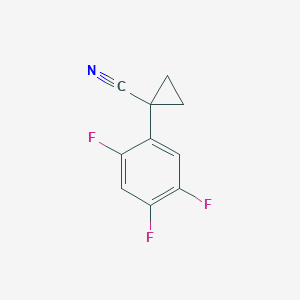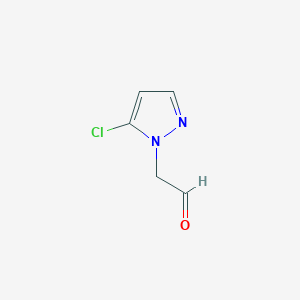
(2-Cyclopentylethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentylethyl)hydrazine is an organic compound with the chemical formula C7H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-cyclopentylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylethyl)hydrazine typically involves the reaction of 2-cyclopentylethylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_5\text{H}_9\text{CH}_2\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{NHNH}_2 ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used. The reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydrazones or azines.
Reduction: Corresponding amine.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
(2-Cyclopentylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclopentylethyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine derivative with the formula N2H4.
Phenylhydrazine: A hydrazine derivative with a phenyl group attached.
Methylhydrazine: A hydrazine derivative with a methyl group attached.
Uniqueness
(2-Cyclopentylethyl)hydrazine is unique due to the presence of the cyclopentylethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
70082-42-7 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-cyclopentylethylhydrazine |
InChI |
InChI=1S/C7H16N2/c8-9-6-5-7-3-1-2-4-7/h7,9H,1-6,8H2 |
InChI Key |
RHGVYHSPQQDFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)

